molecular formula C₇H₁₂N₂O B1141998 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1263374-32-8

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1141998
M. Wt: 140.18
InChI Key:
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Description

Synthesis Analysis The synthesis of related tetrahydro-2H-pyran carbonitriles, including various substituted derivatives, often involves multicomponent reactions and microwave irradiation techniques. Such methods are highlighted for their efficiency and convenience, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile derivatives, showcasing the adaptability and reactivity of the core tetrahydro-2H-pyran structure in synthetic chemistry (S. Tu et al., 2002).

Molecular Structure Analysis Molecular structure analysis of compounds closely related to 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile indicates a trend towards adopting specific crystal structures. For example, X-ray diffraction analysis has been used to characterize the crystal structure of similar compounds, revealing detailed molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's behavior and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties Chemical reactions involving tetrahydro-2H-pyran derivatives often result in the formation of complex heterocyclic structures, demonstrating the versatility of these compounds in organic synthesis. Multicomponent reactions catalyzed by environmentally benign catalysts, such as sodium benzoate, underscore the utility of these compounds in constructing biologically relevant heterocycles with potential therapeutic applications (Hanieh Ostadzadeh & H. Kiyani, 2022).

Physical Properties Analysis The physical properties of tetrahydro-2H-pyran derivatives, including melting points, boiling points, and solubility, are influenced by their molecular structure. The determination of these properties is crucial for the application of these compounds in various scientific and industrial fields. Studies typically focus on crystalline structure analysis to better understand these physical properties (D. Jansone et al., 2007).

Chemical Properties Analysis The chemical properties of tetrahydro-2H-pyran derivatives, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, make them valuable in synthetic organic chemistry. For example, the reactivity of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran in forming complexes with metals highlights the chemical versatility of the tetrahydro-2H-pyran skeleton (A. Singh et al., 2001).

Scientific Research Applications

  • Synthesis of Pyran Derivatives : One paper describes a synthesis method for a range of pyran derivatives, including compounds structurally similar to "4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile" (Tu et al., 2002).

  • Generation of Novel Heterocyclic Systems : Another study focuses on the condensation of "4-(2-bromomethyl)-3,4,5,6-tetrahydro-2H-pyran-4-carbonitrile" with various acids to create new heterocyclic systems containing a spiro-linked tetrahydropyran fragment (Kisel et al., 2002).

  • Antimicrobial Activity : A paper details the synthesis, characterization, and antimicrobial activity of a compound structurally similar to "4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile", highlighting its potential in biological applications (Bishnoi et al., 2019).

  • Photochemical Stability and Antifungal Activity : Research on the antifungal activities of related compounds and their photochemical stability under LED daylight illumination was conducted, shedding light on the practical applications and limitations of these compounds (da Silva et al., 2021).

  • Synthesis of Pyrazolopyridine Derivatives : A study discusses the synthesis of pyrazolopyridine derivatives via a microwave-induced reaction, which is relevant due to structural similarities with "4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile" (Rahmati & Kouzehrash, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(aminomethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAFVYHNHMNOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

CAS RN

1263374-32-8
Record name 4-(aminomethyl)oxane-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
YQ Shi, X Han, H Liu - Pharmaceutical Fronts, 2021 - thieme-connect.com
Graphical Abstract NVP-2 (1), a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), showed potent antitumor activity in preclinical studies. In this work, we designed and …
Number of citations: 0 www.thieme-connect.com
JA Hendricks, N Beaton, A Chernobrovkin… - ACS Chemical …, 2021 - ACS Publications
Cyclin-dependent-kinases (CDKs) are members of the serine/threonine kinase family and are highly regulated by cyclins, a family of regulatory subunits that bind to CDKs. CDK9 …
Number of citations: 4 pubs.acs.org
A Saidahmatov, XW Liang, YQSX Han, H Liu1Ã - 2021
Number of citations: 2

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